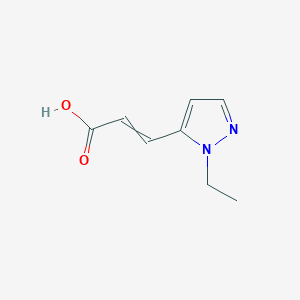![molecular formula C8H5ClF3N3O B1430262 [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol CAS No. 1616500-62-9](/img/structure/B1430262.png)
[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol
Übersicht
Beschreibung
“[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 1177299-79-4 . It has a molecular weight of 301.1 and is often used as a reagent for biological studies .
Synthesis Analysis
The synthesis of similar compounds involves nitrogen protection in a stainless steel autoclave with the addition of an ethanolic solution of 10% palladium carbon . The mixture is then subjected to hydrogenation under pressure, followed by filtration and washing .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF3N4.ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;/h2-4H,14H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.1 . It’s typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for the synthesis of polymers. It has also been used as a ligand for the synthesis of transition metal complexes, which can be used in a variety of chemical reactions. In addition, this compound has been used in the synthesis of organic compounds such as polycyclic aromatic hydrocarbons, which can be used for medicinal and therapeutic purposes.
Wirkmechanismus
The mechanism of action of [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol is not yet fully understood. However, it is believed that the compound interacts with metal ions and other organic molecules through hydrogen bonding. This interaction is believed to be responsible for the catalytic activity of this compound, as well as its ability to bind to transition metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments. In addition, this compound has been shown to have no adverse effects on mammalian cells, making it a safe and effective reagent for laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol is its high solubility in aqueous solutions, which makes it an ideal reagent for a variety of laboratory experiments. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for laboratory experiments. However, this compound is a highly reactive compound and must be handled with care. In addition, this compound has a relatively low melting point, which can make it difficult to store and use in laboratory experiments.
Zukünftige Richtungen
The future directions for [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol research are numerous. One possible direction is to further investigate the biochemical and physiological effects of this compound. Additionally, this compound could be used in the development of new catalysts for chemical reactions, as well as for the synthesis of new organic compounds. Furthermore, this compound could be used in the development of new fluorescent probes for the detection of metal ions. Finally, this compound could be used in the development of new ligands for the synthesis of transition metal complexes.
Safety and Hazards
Eigenschaften
IUPAC Name |
[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3O/c9-5-1-4(8(10,11)12)2-15-6(3-16)13-14-7(5)15/h1-2,16H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTWZKPSRCNDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([4-(4-Methoxyphenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1430179.png)


![Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1430184.png)




![Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1430191.png)
![Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B1430192.png)



